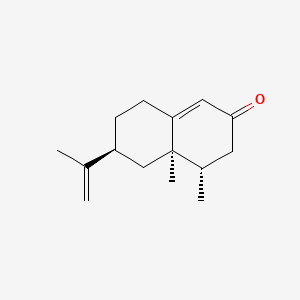
(-)-Nootkatone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Nootkatone: is a naturally occurring sesquiterpene found in grapefruit and certain other plants. It is known for its distinctive aroma, reminiscent of grapefruit, and is widely used in the flavor and fragrance industries. This compound has also garnered attention for its potential biological activities, including insecticidal and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Valencene: One common method for synthesizing (-)-Nootkatone involves the oxidation of valencene, a sesquiterpene found in citrus oils. This can be achieved using various oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions.
Biotransformation: Another approach involves the use of microorganisms or enzymes to convert valencene to this compound. This method is considered more environmentally friendly and can be carried out under mild conditions.
Industrial Production Methods:
Chemical Synthesis: Industrial production often relies on chemical synthesis methods due to their scalability. The oxidation of valencene using chemical oxidants is a widely adopted method.
Biotechnological Methods: Advances in biotechnology have enabled the use of engineered microorganisms to produce this compound from renewable resources. This method is gaining popularity due to its sustainability and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Nootkatone can undergo further oxidation to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield nootkatol, a related alcohol. This reaction typically employs reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the carbonyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidized Derivatives: Various oxidized forms of this compound.
Nootkatol: The reduced form of this compound.
Substituted Derivatives: Compounds formed by substitution at the carbonyl group.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Insecticidal Properties: Research has shown that (-)-Nootkatone exhibits insecticidal activity against a range of pests, making it a potential candidate for use in natural insect repellents.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties, which could be harnessed for developing new antimicrobial agents.
Medicine:
Therapeutic Potential: Preliminary studies suggest that this compound may have therapeutic potential due to its anti-inflammatory and anticancer properties.
Industry:
Flavor and Fragrance: Widely used in the flavor and fragrance industries for its grapefruit-like aroma.
Biopesticides: Due to its insecticidal properties, this compound is being explored as a natural biopesticide.
Mechanism of Action
Molecular Targets and Pathways:
Insecticidal Action: (-)-Nootkatone is believed to exert its insecticidal effects by disrupting the nervous system of insects, leading to paralysis and death.
Antimicrobial Action: The compound may disrupt microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory and Anticancer Effects: this compound may modulate various signaling pathways involved in inflammation and cancer progression, although the exact mechanisms are still under investigation.
Comparison with Similar Compounds
Valencene: A precursor to (-)-Nootkatone, also found in citrus oils.
Other Sesquiterpenes: Compounds such as farnesol and nerolidol, which share structural similarities with this compound.
Uniqueness:
Distinctive Aroma: this compound’s unique grapefruit-like aroma sets it apart from other sesquiterpenes.
Biological Activities: Its insecticidal and antimicrobial properties make it a compound of interest for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
38427-78-0 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m0/s1 |
InChI Key |
WTOYNNBCKUYIKC-SLEUVZQESA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C=C2[C@@]1(C[C@H](CC2)C(=C)C)C |
Canonical SMILES |
CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
![2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13353808.png)

![N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13353813.png)

![6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353822.png)

![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B13353854.png)


